Cas no 104987-11-3 (Tacrolimus)
Il Tacrolimus è un potente immunosoppressore macrolide utilizzato principalmente per prevenire il rigetto nei trapianti d'organo e nel trattamento di malattie autoimmuni come la dermatite atopica. Agisce inibendo la calcineurina, bloccando così l'attivazione dei linfociti T e la produzione di citochine pro-infiammatorie. La sua elevata specificità e potenza consentono un controllo efficace del sistema immunitario con dosaggi relativamente bassi, riducendo gli effetti collaterali sistemici. Disponibile in formulazioni topiche e sistemiche, il Tacrolimus offre un profilo farmacocinetico favorevole, con un'emivita adeguata per la somministrazione due volte al giorno. La sua azione selettiva lo rende particolarmente utile nei pazienti resistenti ad altri trattamenti immunosoppressori.

Tacrolimus structure
Nome del prodotto:Tacrolimus
Tacrolimus Proprietà chimiche e fisiche
Nomi e identificatori
-
- Tacrolimus
- (2-propenyl)-,(3s-(3r*(e(1s*,3s*,4s*)),4s*,5r*,8s*,9e,12r*,14r*,15s*,16r*,18s*
- 16-dimethoxy-4,10,12,18-tetramethyl-8-3-(2-(4-hydroxy-3-methoxycyclohexyl)-1
- 19-epoxy-3h-pyrido(2,1-c)(1,4)oxaazacyclotricosine-1,7,20,21(4h,23h)-tetrone,5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-14,16-dim
- 6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-5
- fr900506
- prograf
- tsukubaenolide
- FK-506
- C44H69NO12
- FK 506
- FK-506 (Tacrolimus)
- FK506(Tacrolimus)
- Tacrolimus (FK-506 , FR-900506, Fujimycin,Prograf®,Protopic®,Advagraf®)
- Tacrolimus solution
- Tarcolimus
-  
- Fujimycin
- Tacrolimus (FK506)
- ferric oxide
- Tacrolimus Impurity
- Protopic
- FK506
- Tacrolimus anhydrous
- Modigraf
- Protopy
- LCP-Tacro
- Anhydrous Tacrolimus
- Advagraf
- 8-DEETHYL-8-[BUT-3-ENYL]-ASCOMYCIN
- K506
- Astagraf XL
- Prograf (TN)
- Tacarolimus
- FR 900506
- Y5L2157C4J
- FK5
- Tacrolimus (anhydrous)
- Prograft
- Tacrolimus [USAN]
- Graceptor
- Envarsus
- Avagraf
- L 679934
- Envarsu
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)-1'-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- 17-allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9] octacos-18-ene-2,3,10,16-tetraone
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)-1'-methylvinyl]-23,25-dimethoxy-13,19,21,-27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- QJJXYPPXXYFBGM-UHFFFAOYSA-N
- MFCD00869853
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxy -cyclohexyl)-1'-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo-[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- 1,14-dihydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- 144490-63-1
- SY069910
- 17-Allyl-1,14-di-hydroxy-12-[2-(4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetraone
- 17-allyl-1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)-1'-methylvinyl]23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]-octacos-18-ene-2,3,10,16-tetraone
- FT-0626431
- 104987-11-3
- 17-allyl- 1,14-dihydroxy-12-[2'-(4'-hydroxy-3'-methoxycyclohexyl)1-methylvinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9 ]octacos-18-ene-2,3,10,16-tetraone
- NS00008708
- HMS503O21
- CAS-104987-11-3
- NSC 758659
- TACROLIMUS (USP-RS)
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-{(1E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl}-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(prop-2-en-1-yl)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
- TACROLIMUS [INN]
- Tacrolimus [USAN:INN]
- Q411648
- CHEBI:93221
- TACROLIMUS (USP MONOGRAPH)
- NSC758659
- AKOS005145901
- SBI-0052894.P002
- D11AH01
- SR-05000001879
- CHEMBL269732
- NCGC00163470-03
- TACROLIMUS MONOHYDRATE (EP MONOGRAPH)
- TACROLIMUS [WHO-DD]
- UNII-WM0HAQ4WNM
- Tacrolimus in whole human blood
- LMPK04000003
- AB01209746_03
- CHEBI:61049
- FR-900506
- NCGC00163470-05
- NCGC00163470-27
- SR-05000001879-2
- SR-05000001879-1
- C01375
- HMS1792O21
- Tacrolimus, anhydrous
- AC-1182
- A11860
- (-)-FK 506
- CHEBI:61057
- BSPBio_001279
- CCRIS 7124
- GTPL6784
- BDBM50030448
- ENVARSUS-XR
- 8-DEETHYL-8-(BUT-3-ENYL)-ASCOMYCIN
- NSC717865
- SCHEMBL3088
- L-679934
- M2258
- L04AD02
- 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-
- MFCD11045918
- EX-A1677
- DTXCID3026354
- Tacrolimus (INN)
- 15,19-Epoxy-3H-pyrido(2,1-c)(1,4)oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-(2-(4-hydroxy-3-methoxycyclohexyl)-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-, (3S-(3R*(E(1S*,3S*,4S*)),4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*))-
- DB00864
- UNII-Y5L2157C4J
- HMS3403O21
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,19-dihydroxy-3-{(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl}-14,16-dimethoxy-4,10,12,18-tetramethyl-8-prop-2-en-1-yl-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-3H-15,19-epoxypyrido[2,1-c][1,4]oxazacyclotricosine-1,7,20,21(4H,23H)-tetrone
- QJJXYPPXXYFBGM-LFZNUXCKSA-N
- Tox21_112056
- NCGC00163470-07
- s5003
- HMS2093M19
- C44H69NO12.H2O
- Z2242006187
- NCGC00163470-06
- HB0289
- dimethoxy-4,10,12,18-tetramethyl-8-(2-propenyl)-,(3S,4R,5S,8R,12S,14S,15R,16S,18R,19R,26aS)-
- TACROLIMUS [MI]
- tacrolimusum
- Envarsus XR
- CS-1507
- PROGRAPH
- AB01209746-01
- HY-13756
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26AS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26A-HEXADECAHYDRO-5,19-DIHYDROXY-3-[(1E)-2-[(1R,3R,4R)-4-HYDROXY-3-METHOXYCYCLOHEXYL]-1-METHYLETHENYL]-14,16-DIMETHOXY-4,10,12,18-TETRAMETHYL-8-(2-PROPEN-1-YL)-15,19
- NCGC00163470-04
- 15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(23H)-tetrone,
- BDBM50079777
- lohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-
- DTXSID5046354
- Hecoria
- CHEMBL66247
- NCGC00163470-02
- SR-05000001879-5
- (1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone
- TACROLIMUS (MART.)
- NCGC00163470-01
- BRD-K35452788-001-02-1
- TACRO
- HMS1990O21
- BRD-K69608737-001-10-2
- TACROLIMUS [MART.]
- IDI1_001040
- 4,5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-heptadecahydro-5,19-dihydroxy-3-
- 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyc
- Q-201775
- Talymus
- (E)-(1R,9S,12S,13R,14R,21S,23S,24R,25S,27R)-17-Allyl-1,14-dihydroxy-12-[(E)-2-((3R,4R)-4-hydroxy-3-methoxy-cyclohexyl)-1-methyl-vinyl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-aza-tricyclo[22.3.1.0*4,9*]octacos-18-ene-2,3,10,16-tetraone
- HSDB 8195
- Pharmakon1600-01503968
- [(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-
- NSC-758659
- CCG-270494
- D08556
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)tetrone
- EN300-221601
- (1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-{1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl}-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0,4,9]octacos-18-ene-2,3,10,16-tetrone
- AM81227
- 15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[(E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycycl ohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-
- (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-Hexadecahydro-5,19-dihydroxy-3-[(1E)-2-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethenyl]-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-15,19-e
- BRD-K69608737-001-03-7
- BRD-K69608737-001-08-6
- Fujimycin , FK506 , FR900506
- 1ST10251
-
- MDL: MFCD00869853
- Inchi: 1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1
- Chiave InChI: QJJXYPPXXYFBGM-LFZNUXCKSA-N
- Sorrisi: O1[C@]2(C(C(N3C([H])([H])C([H])([H])C([H])([H])C([H])([H])[C@@]3([H])C(=O)O[C@]([H])(/C(/C([H])([H])[H])=C(\[H])/[C@]3([H])C([H])([H])C([H])([H])[C@]([H])([C@@]([H])(C3([H])[H])OC([H])([H])[H])O[H])[C@]([H])(C([H])([H])[H])[C@]([H])(C([H])([H])C([C@]([H])(C([H])([H])C([H])=C([H])[H])C([H])=C(C([H])([H])[H])C([H])([H])[C@]([H])(C([H])([H])[H])C([H])([H])[C@@]([H])([C@]1([H])[C@]([H])(C([H])([H])[C@@]2([H])C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])=O)O[H])=O)=O)O[H] |c:78|
- BRN: 6265275
Proprietà calcolate
- Massa esatta: 803.48200
- Massa monoisotopica: 803.48197664 g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 12
- Conta atomi pesanti: 57
- Conta legami ruotabili: 7
- Complessità: 1480
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 14
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Peso molecolare: 804.0
- XLogP3: 2.7
- Conta Tautomer: 5
- Superficie polare topologica: 178
Proprietà sperimentali
- Colore/forma: Polvere cristallina bianca o biancastra
- Densità: 1.1900
- Punto di fusione: 125-133°C
- Punto di ebollizione: 871.7±75.0 °C at 760 mmHg
- Punto di infiammabilità: 2℃
- Indice di rifrazione: 1.549
- Solubilità: DMSO: >3 mg/mL
- Coefficiente di ripartizione dell'acqua: Freely soluble in DMSO or ethanol. Poorly soluble in water.Soluble in dimethyl sulfoxide, ethanol, water, acetone, chloroform, ethyl acetate, ether, methanol and dimethyl formamide.
- PSA: 178.36000
- LogP: 4.57690
- Rotazione specifica: -84.4° (c=1, CHCl3)
- Solubilità: Solubile in metanolo, etanolo, acetone, acetato di etile, cloroformio o etere, insolubili in esano o etere di petrolio, insolubili in acqua
- Pressione di vapore: 8.37X10-32 mm Hg at 25 °C (est)
Tacrolimus Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 3
- WGK Germania:3
- Codice categoria di pericolo: R25: tossico se ingerito.
- Istruzioni di sicurezza: 45-36-26
- RTECS:KD4201200
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- PackingGroup:III
- Condizioni di conservazione:4°C, protect from light *The compound is unstable in solutions, freshly prepared is recommended.
- Frasi di rischio:R25; R36/37/38
Tacrolimus Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci16708-500mg |
Tacrolimus (FK506) |
104987-11-3 | 98% | 500mg |
¥2620.00 | 2023-09-09 | |
Apollo Scientific | BIF1003-10mg |
FK-506 |
104987-11-3 | 10mg |
£25.00 | 2023-01-07 | ||
eNovation Chemicals LLC | D320144-1g |
Tacrolimus |
104987-11-3 | 98% | 1g |
$325 | 2023-09-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2144-1 mL * 10 mM (in DMSO) |
Tacrolimus |
104987-11-3 | 99.94% | 1 mL * 10 mM (in DMSO) |
¥ 391 | 2023-09-07 | |
Hello Bio | HB0289-10mg |
FK 506 |
104987-11-3 | >99% | 10mg |
£74 | 2023-05-25 | |
Enamine | EN300-221601-1.0g |
(1R,9S,12S,13R,14S,17R,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-{1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl}-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(prop-2-en-1-yl)-11,28-dioxa-4-azatricyclo[22.3.1.0,4,9]octacos-18-ene-2,3,10,16-tetrone |
104987-11-3 | 90% | 1.0g |
$971.0 | 2023-07-07 | |
FUJIFILM | 063-06071-5mg |
FK506 |
104987-11-3 | 5mg |
JPY 13900 | 2023-09-15 | ||
ChemScence | CS-1507-1g |
Tacrolimus |
104987-11-3 | 99.93% | 1g |
$432.0 | 2022-04-28 | |
BAI LING WEI Technology Co., Ltd. | 567537-50MG |
Tacrolimus, 98.5% |
104987-11-3 | 98.5% | 50MG |
¥ 1796 | 2022-04-26 | |
LKT Labs | T0008-1 mg |
Tacrolimus |
104987-11-3 | ≥98% | 1mg |
$41.00 | 2023-07-10 |
Tacrolimus Fornitori
atkchemica
Membro d'oro
(CAS:104987-11-3)Tacrolimus
Numero d'ordine:CL15160
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:36
Prezzo ($):discuss personally
Tacrolimus Letteratura correlata
-
Darlin Lantigua,Jamie Trimper,Baris Unal,Gulden Camci-Unal Lab Chip 2021 21 3289
-
Hua Wang,Miguel C. Sobral,Tracy Snyder,Yevgeny Brudno,Vijay S. Gorantla,David J. Mooney Biomater. Sci. 2020 8 266
-
Zhiguo Li,Minting Liu,Lingjie Ke,Li-Juan Wang,Caisheng Wu,Cheng Li,Zibiao Li,Yun-Long Wu Nanoscale Adv. 2021 3 5240
-
Zhijun Lin,Hanze Hu,Bolong Liu,Yanyan Chen,Yu Tao,Xiangfu Zhou,Mingqiang Li J. Mater. Chem. B 2021 9 23
-
Fatemeh Zabihi,Patrick Graff,Fabian Schumacher,Burkhard Kleuser,Sarah Hedtrich,Rainer Haag Nanoscale 2018 10 16848
Categorie correlate
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Macrolide lattami Macrolide lattami
- Solventi e chimici organici Composti organici fenilpropanoidi e polichetidi Macrolide lattami
- Prodotti Farmaceutici e Biochimici Principi attivi farmaceutici Sostanze di riferimento
- altro Reagenti chimici
104987-11-3 (Tacrolimus) Prodotti correlati
- 104987-12-4(Ascomycin)
- 104987-30-6(Dihydro FK-506)
- 159351-69-6(Everolimus)
- 162635-03-2(Temsirolimus Acetonide)
- 109581-93-3(Tacrolimus monohydrate)
- 162635-04-3(Temsirolimus)
- 53123-88-9(Rapamycin)
- 131944-48-4((E/Z)-FK-506 26,28-Allylic Ester Rearrangement Impurity)
- 151519-50-5(7-O-Demethyl rapamycin)
- 134590-88-8(Iso-FK-506 (iso-Tacrolimus))
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:104987-11-3)Tacrolimus

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):176.0/647.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:104987-11-3)Tacrolimus

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta